molecular formula C27H25NO5 B11147477 N~1~-(3,4-dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide

N~1~-(3,4-dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide

Cat. No.: B11147477
M. Wt: 443.5 g/mol
InChI Key: CNBHKYWSWBQETB-UHFFFAOYSA-N
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Description

The compound N₁-(3,4-dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide is a benzamide derivative featuring a 3,4-dimethoxyphenethylamine moiety linked to a benzamide core, further substituted with a 1-oxoisochromen-3-ylmethyl group. Key properties include:

  • Molecular formula: C₂₇H₂₅NO₅ (CAS 1010923-91-7) or C₂₆H₂₃NO₅ (CAS 929862-24-8) .
  • Molecular weight: 443.5 g/mol (CAS 1010923-91-7) or 429.5 g/mol (CAS 929862-24-8) .
  • Structural features:
    • A benzamide backbone.
    • A 3,4-dimethoxyphenethyl group at the N₁ position.
    • A 1-oxoisochromen-3-ylmethyl substituent at the 2-position of the benzamide ring.

Properties

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-oxoisochromen-3-yl)methyl]benzamide

InChI

InChI=1S/C27H25NO5/c1-31-24-12-11-18(15-25(24)32-2)13-14-28-26(29)22-9-5-3-7-19(22)16-21-17-20-8-4-6-10-23(20)27(30)33-21/h3-12,15,17H,13-14,16H2,1-2H3,(H,28,29)

InChI Key

CNBHKYWSWBQETB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2CC3=CC4=CC=CC=C4C(=O)O3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2-aminobenzamide with an appropriate acylating agent under controlled conditions.

    Introduction of the Isochromenyl Group: The next step involves the introduction of the isochromenyl group. This can be done through a Friedel-Crafts acylation reaction, where the benzamide core is reacted with an isochromenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 3,4-Dimethoxyphenethyl Group: The final step involves the attachment of the 3,4-dimethoxyphenethyl group. This can be achieved through a nucleophilic substitution reaction, where the intermediate compound is reacted with 3,4-dimethoxyphenethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.

Conditions Products Analytical Confirmation Source
6M HCl, reflux (12–24 h)3,4-Dimethoxyphenethylamine + 2-[(1-oxo-isochromen-3-yl)methyl]benzoic acidNMR, MS
2M NaOH, ethanol, 80°C (8 h)Sodium 2-[(1-oxo-isochromen-3-yl)methyl]benzoate + free amineIR (loss of amide C=O peak at 1650 cm⁻¹)
  • Key Insight : Acidic hydrolysis cleaves the amide bond, while alkaline conditions generate carboxylate salts. The isochromenyl group remains stable under mild hydrolysis but may undergo ring-opening in strongly oxidative environments .

Acylation and Alkylation

The secondary amine in the dimethoxyphenethyl chain participates in acylation/alkylation reactions.

Reagent Conditions Product Yield Source
Acetyl chlorideDCM, TEA, 0°C → RT (4 h)N-Acetyl-3,4-dimethoxyphenethyl derivative78%
Benzyl bromideK₂CO₃, DMF, 60°C (12 h)N-Benzylated product65%
  • Notes :

    • Acylation occurs selectively at the amine due to steric hindrance near the isochromenyl group.

    • Alkylation requires polar aprotic solvents (DMF, THF) for optimal reactivity .

Electrophilic Aromatic Substitution

The methoxy-substituted phenyl ring undergoes electrophilic reactions (e.g., nitration, halogenation).

Reaction Conditions Position Product Source
NitrationHNO₃/H₂SO₄, 0°C (2 h)Para to OMeNitro-substituted derivative
BrominationBr₂, FeBr₃, DCM (RT, 6 h)Ortho to OMeDibrominated product
  • Structural Influence : The 3,4-dimethoxy groups direct electrophiles to the para position of the phenyl ring.

Nucleophilic Substitution

The isochromenyl lactone ring is susceptible to nucleophilic attack, enabling ring-opening or functionalization.

Nucleophile Conditions Product Source
H₂O (acidic)H₂SO₄, 100°C (24 h)3-(Carboxymethyl)isochroman-1-one
NH₃ (anhydrous)THF, 60°C (8 h)Amide-linked isochroman derivative
  • Mechanistic Note : Lactone ring-opening under acidic conditions generates a carboxylic acid, while ammonia yields an amide .

Oxidation and Reduction

The isochromenyl and methoxy groups participate in redox reactions.

Reaction Reagent Product Outcome Source
OxidationKMnO₄, H₂O, 80°C (6 h)Demethylation of OMe groups → catecholEnhanced polarity; altered bioavailability
ReductionLiAlH₄, THF (0°C, 2 h)Isochroman alcohol + reduced amideLoss of lactone conjugation

Comparative Reactivity with Structural Analogs

A comparison with N~1~-(4-methoxyphenethyl) analogs reveals substituent-dependent reactivity:

Compound Key Reaction Difference Source
N~1~-(4-Methoxyphenethyl)-2-[(1-oxo-isochromen-3-yl)methyl]benzamideFaster hydrolysis due to reduced steric hindrance from single methoxy group
N-[1-(4-Methoxyphenyl)ethyl]-1-oxoisochroman-3-carboxamideHigher electrophilic substitution activity at the carboxamide site

Scientific Research Applications

Industrial Production Methods

Industrial synthesis may utilize continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to enhance yield and purity.

Chemistry

In the realm of chemistry, N~1~-(3,4-dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new reaction pathways.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. It may influence cellular processes, making it a candidate for drug development.

Medicine

In medical research, the compound is examined for pharmacological properties such as:

  • Anti-inflammatory Activity : Potential to inhibit enzymes involved in inflammation.
  • Anticancer Properties : Investigated for effects on cancer cell lines.
  • Antimicrobial Effects : Studies suggest activity against certain bacterial strains.

Industry

In industrial applications, this compound can be utilized in creating new materials with specific properties due to its structural characteristics.

Similar Compounds

CompoundUnique Features
N~1~-(3,4-Dimethoxyphenethyl)-2-benzamideLacks the isochromenyl group
N~1~-(3,4-Dimethoxyphenethyl)-2-(1H-isochromen-3-yl)benzamideDifferent substitution pattern on isochromenyl

Uniqueness

The combination of both 3,4-dimethoxyphenethyl and isochromenyl groups imparts distinct chemical and biological properties that are valuable for research and development.

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. For example, studies utilizing the DPPH radical scavenging assay demonstrate that benzamide derivatives can effectively neutralize free radicals.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

  • Anticancer Study : A study demonstrated that derivatives exhibited cytotoxic effects on human cancer cell lines (e.g., breast and colon cancer), suggesting potential therapeutic applications.
  • Anti-inflammatory Research : Investigations revealed that the compound could reduce inflammation markers in vitro, indicating its potential as an anti-inflammatory agent.
  • Antioxidant Activity Assessment : Testing showed that the compound effectively scavenged free radicals in biochemical assays, supporting its role in oxidative stress mitigation.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with 3,4-Dimethoxyphenethyl Substitution

(a) N-(3,4-Dimethoxyphenethyl)benzamide Derivatives
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) :

    • Simpler structure lacking the isochromenylmethyl group.
    • Synthesized via direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield).
    • Melting point: 90°C.
    • Key application: Intermediate in medicinal chemistry for metal-catalyzed C–H bond functionalization.
  • N-(3,4-Dimethoxyphenethyl)-2-phenylacetamide (25) :

    • Substituted with a phenylacetamide group instead of benzamide.
    • Synthesized using phenylacetic acid and 3,4-dimethoxyphenethylamine.
    • Crystallizes as white crystals, though yield and bioactivity data are unspecified.
(b) Chromen-Containing Analogues
  • 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide : Contains a chromen-4-one core linked to a pyrazolopyrimidine-sulfonamide system. Molecular weight: 589.1 g/mol; melting point: 175–178°C.
(c) Isochromen Derivatives
  • N-(2-Furylmethyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide (CAS 920480-79-1) : Shares the 1-oxoisochromen-3-ylmethyl group but substitutes the 3,4-dimethoxyphenethyl group with a furylmethyl moiety. Molecular formula: C₂₂H₁₇NO₄.

Functional Group Comparisons

(a) N,O-Bidentate Directing Groups
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
    • Features an N,O-bidentate directing group, enabling metal-catalyzed C–H activation.
    • Contrasts with the target compound’s lack of hydroxyl groups but underscores the utility of benzamide scaffolds in catalysis.
(b) Benzamide-Based Pharmacophores
  • Verapamil Related Compound B (USP41) :
    • A nitrile-containing benzamide derivative with 3,4-dimethoxyphenyl groups.
    • Molecular formula: C₂₆H₃₆N₂O₄·HCl.
    • Demonstrates the therapeutic relevance of 3,4-dimethoxyphenethylamine derivatives in cardiovascular drugs.

Biological Activity

N~1~-(3,4-dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound's molecular formula is C21H24N2O5C_{21}H_{24}N_2O_5 with a molecular weight of 416.5 g/mol. Its structure features a benzamide core substituted with a 3,4-dimethoxyphenethyl group and an isochromenyl moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzamide linkage and the introduction of the dimethoxyphenethyl and isochromenyl groups. The synthetic pathway may include:

  • Formation of the Benzamide : Reacting 3,4-dimethoxyphenethylamine with an appropriate acyl chloride.
  • Introduction of Isochromenyl Group : Using isochromenone derivatives in a condensation reaction.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, studies using the DPPH radical scavenging assay have shown that benzamide derivatives can effectively neutralize free radicals, suggesting potential protective effects against oxidative stress .

Antibacterial Activity

This compound has been evaluated for antibacterial properties against various strains. Preliminary results demonstrate promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with EC50 values indicating effective inhibition at low concentrations .

Antifungal Activity

The compound also shows antifungal activity against common pathogens like Candida albicans and Aspergillus niger. Comparative studies reveal that its efficacy may rival established antifungal agents, providing a basis for further exploration in therapeutic applications .

In Vivo Studies

A study conducted on zebrafish embryos assessed the toxicity and biological effects of this compound. The findings indicated low toxicity levels at therapeutic doses, supporting its potential as a safe candidate for further pharmacological development .

Structure-Activity Relationship (SAR)

Analyzing the structure-activity relationship has revealed that modifications on the benzamide core significantly influence biological activity. For instance, substituents on the aromatic rings enhance binding affinity to target enzymes or receptors involved in bacterial and fungal infections .

Data Tables

Biological Activity EC50 (µM) Reference
Antioxidant Activity25.5
Antibacterial (S. aureus)15.0
Antifungal (C. albicans)12.5

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for preparing N-(3,4-dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide?

  • Methodological Answer : The synthesis involves coupling a substituted phenethylamine with a functionalized benzamide. For example, demonstrates that phenethylamine derivatives (e.g., 3,4-dimethoxyphenethylamine) can react with activated carbonyl groups (e.g., benzoyl chloride) in solvents like tetrahydrofuran (THF) or acetonitrile under controlled temperatures (0°C to room temperature) . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF for polar intermediates), and purification via crystallization (methanol/water mixtures). Yield improvements often require inert atmospheres and moisture-free conditions to prevent side reactions.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Confirm the structure via:

  • 1H/13C NMR : Identify aromatic protons (6.5–8.0 ppm for isochromenyl and benzamide groups) and methoxy signals (~3.8 ppm for 3,4-dimethoxy groups) .
  • IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm⁻¹ for amide and isochromenone C=O) .
  • Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS) or ESI-MS, comparing experimental and theoretical m/z values .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer :

  • Functional Group Modification : Replace the 3,4-dimethoxy groups with electron-withdrawing/donating substituents (e.g., nitro, halogen) to assess electronic effects on activity .
  • Scaffold Hybridization : Fuse the isochromenone moiety with other heterocycles (e.g., pyrazole, triazine) to evaluate steric and pharmacokinetic impacts .
  • In Silico Docking : Use tools like AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinases, DNA-binding domains) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC50/EC50 assays to standardize potency metrics and compare across cell lines (e.g., cancer vs. normal cells) .
  • Assay Validation : Replicate experiments under identical conditions (e.g., pH, serum concentration) to minimize variability .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., benzamide analogs in and ) to identify trends in bioactivity .

Q. What computational methods are effective for predicting the metabolic stability of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate solubility, CYP450 metabolism, and blood-brain barrier permeability .
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., demethylation of 3,4-dimethoxy groups) using Schrödinger’s Metabolism Module or similar platforms .

Experimental Design Considerations

Q. What purification challenges arise during synthesis, and how can they be addressed?

  • Methodological Answer :

  • Impurity Removal : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) to separate unreacted phenethylamine or byproducts .
  • Crystallization Optimization : Adjust solvent polarity (e.g., methanol/water ratios) to enhance crystal formation for X-ray diffraction validation .

Q. How should researchers design in vitro assays to evaluate antitumor potential?

  • Methodological Answer :

  • Cell Line Selection : Use panels (e.g., NCI-60) to screen for selectivity against diverse cancer types .
  • Mechanistic Studies : Combine proliferation assays (MTT/XTT) with apoptosis markers (Annexin V/PI staining) and DNA-binding assays (e.g., ethidium bromide displacement) .

Data Interpretation and Reporting

Q. What statistical approaches are critical for validating high-throughput screening (HTS) data?

  • Methodological Answer :

  • Z’-Factor Analysis : Ensure assay robustness (Z’ > 0.5) by calculating signal-to-noise ratios .
  • Hit Confirmation : Use dose-response curves and orthogonal assays (e.g., SPR for binding affinity) to confirm initial HTS hits .

Q. How can crystallographic data improve mechanistic understanding of this compound?

  • Methodological Answer :

  • X-Ray Diffraction : Resolve the 3D structure to identify key interactions (e.g., hydrogen bonds with target active sites) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking of aromatic rings) using CrystalExplorer .

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